2,6-Dibromophenyl isothiocyanate
Description
Contextualization of Aryl Isothiocyanates in Organic Synthesis
Aryl isothiocyanates serve as pivotal intermediates in the synthesis of a wide array of nitrogen- and sulfur-containing compounds. chemrxiv.org Their utility stems from the electrophilic nature of the central carbon atom in the isothiocyanate moiety, which readily reacts with nucleophiles. This reactivity has been harnessed to create diverse molecular architectures, including thioureas, thioamides, and various heterocyclic scaffolds. chemrxiv.org The synthesis of these compounds has been a subject of extensive research for nearly a century, leading to the development of numerous synthetic methodologies. nih.gov One of the most common approaches involves the formation of a dithiocarbamate (B8719985) salt from a primary amine, which is then treated with a desulfurizing agent to yield the isothiocyanate. nih.gov
Significance of Halogenated Aryl Isothiocyanates in Synthetic Chemistry
The introduction of halogen atoms onto the aryl ring of isothiocyanates significantly modulates their chemical properties. Halogens, being electron-withdrawing groups, can enhance the electrophilicity of the isothiocyanate carbon, thereby increasing its reactivity towards nucleophiles. This electronic modification, coupled with the steric hindrance that can be imposed by the halogens, provides a powerful tool for fine-tuning the reactivity and selectivity of these synthetic intermediates.
Halogenated aryl isothiocyanates are of particular interest in the development of bioactive molecules. The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, these compounds are frequently employed in medicinal chemistry and drug discovery programs. For instance, fluorinated aryl isothiocyanates have been prepared through convenient one-step synthetic routes. cbijournal.com
In-depth Analysis of 2,6-Dibromophenyl isothiocyanate
While the broader class of aryl isothiocyanates is well-documented, specific research on this compound is limited. However, by examining the general synthesis and reactivity of related di-halogenated aryl isothiocyanates, we can infer the probable chemical behavior of this specific compound.
Synthesis of this compound
A common and effective method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with thiophosgene (B130339) in the presence of a base. nih.gov For this compound, this would involve the reaction of 2,6-dibromoaniline (B42060) with thiophosgene.
Another widely applicable method involves the in-situ generation of a dithiocarbamate salt from the primary amine and carbon disulfide, followed by decomposition with a desulfurizing agent. organic-chemistry.org A variety of desulfurizing agents have been employed for this purpose, including lead nitrate, ethyl chloroformate, and triphenylphosphine (B44618) dibromide. nih.govorgsyn.org A one-pot synthesis using di-tert-butyl dicarbonate (B1257347) as a desulfurizing agent has also been developed, offering the advantage of volatile byproducts and a simplified work-up procedure. cbijournal.com For electron-deficient anilines, a two-step process involving the formation of a thiocarbamate intermediate may be more effective. chemrxiv.org
A synthesis for the closely related 2,6-dichlorophenyl isothiocyanate has been reported via the reaction of 2,6-dichloroaniline (B118687) with thiophosgene in dichloromethane, using N,N-diisopropylethylamine as a base. chemicalbook.com This reaction proceeds at 0°C to room temperature and yields the desired product after purification by column chromatography. chemicalbook.com It is highly probable that a similar protocol would be effective for the synthesis of this compound from 2,6-dibromoaniline.
Chemical Reactivity and Reactions
The reactivity of this compound is expected to be dominated by the electrophilic character of the isothiocyanate group. The two bromine atoms in the ortho positions are likely to exert a significant steric and electronic influence on the molecule's reactivity.
The primary reaction of aryl isothiocyanates is nucleophilic addition to the central carbon of the -N=C=S group. This reaction is the basis for the synthesis of a vast number of derivatives. For example, reaction with primary or secondary amines would yield the corresponding N,N'-disubstituted or N,N',N'-trisubstituted thioureas.
Given the presence of two bromine atoms, this compound could potentially undergo cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds at the bromine-substituted positions. However, the reactivity of the isothiocyanate group would need to be considered and potentially protected during such transformations.
The reactivity of the related compound, 2,6-Dibromo-3,4-dichlorophenyl isothiocyanate, has been shown to include nucleophilic substitution reactions at the isothiocyanate group. It is also suggested that this compound can participate in oxidation, reduction, and coupling reactions.
Physicochemical Properties
| Property | 2,6-Dichlorophenyl isothiocyanate | 2,6-Difluorophenyl isothiocyanate |
| Molecular Formula | C₇H₃Cl₂NS | C₇H₃F₂NS |
| Molecular Weight | 204.08 g/mol sigmaaldrich.com | 171.17 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com | - |
| Melting Point | 38-42 °C sigmaaldrich.com | - |
| Boiling Point | - | 217 °C sigmaaldrich.com |
| Density | - | 1.325 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | - | n20/D 1.604 sigmaaldrich.com |
Based on these analogs, this compound is expected to be a solid at room temperature with a molecular weight of 292.98 g/mol .
Research Applications
While specific applications for this compound are not documented, halogenated aryl isothiocyanates are valuable in several areas of chemical research. Their enhanced reactivity makes them useful as protein labeling agents in proteomics. The isothiocyanate group can form stable covalent bonds with nucleophilic residues on proteins, allowing for their identification and quantification.
In medicinal chemistry, the isothiocyanate functional group is a well-known pharmacophore with demonstrated anti-inflammatory, anticancer, and antimicrobial properties. nih.gov The halogen atoms on the aromatic ring can further modulate the biological activity of these compounds. For example, a related compound, 2,6-Dibromo-3,4-dichlorophenyl isothiocyanate, has been investigated for its potential antitumor properties.
Structure
3D Structure
Properties
Molecular Formula |
C7H3Br2NS |
|---|---|
Molecular Weight |
292.98 g/mol |
IUPAC Name |
1,3-dibromo-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3Br2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |
InChI Key |
APUPAZDXSFPPGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N=C=S)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dibromophenyl Isothiocyanate
Precursor Synthesis and Functional Group Interconversion
The preparation of 2,6-dibromoaniline (B42060) can be achieved through several chemical routes, primarily involving the bromination of aniline (B41778) derivatives or the reduction of a nitro-substituted precursor.
One established method involves the use of sulfanilic acid as the starting material. google.com In this process, sulfanilic acid is treated with an alkali and then brominated in a water solvent to produce 4-amino-3,5-dibromobenzene sulfonate. google.com This intermediate is then subjected to hydrolysis under acidic conditions to remove the sulfonic group, yielding 2,6-dibromoaniline. google.com A variation of this approach uses sulfanilamide, which is brominated and subsequently desulfonamidated by heating with sulfuric acid to produce the desired aniline. orgsyn.org
Another significant pathway is the bromination of 4-nitroaniline (B120555). This reaction can be performed using various brominating agents and conditions. For instance, reacting 4-nitroaniline with bromine in tetrachloromethane has been reported. chemicalbook.com A more environmentally conscious approach involves an organic solvent-free process using a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. rsc.orgresearchgate.net The resulting 2,6-dibromo-4-nitroaniline (B165464) is then reduced to 2,6-dibromoaniline. orgsyn.org
The table below summarizes various synthetic conditions for preparing 2,6-dibromoaniline and its immediate precursor, 2,6-dibromo-4-nitroaniline.
Table 1: Synthetic Conditions for 2,6-Dibromoaniline and Precursors
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Sulfanilamide | 1. Bromine 2. 70% Sulfuric Acid | 1. Bromination 2. Hydrolysis at 175-180°C with steam | 2,6-Dibromoaniline | 66-79% | orgsyn.org |
| Sulfanilic Acid | 1. Caustic Alkali, Water 2. Bromine 3. Acid | 1. Neutralization 2. Bromination 3. Hydrolysis/Desulfonation | 2,6-Dibromoaniline | Not Specified | google.com |
| 4-Nitroaniline | NaBr/NaBrO₃ (2:1), Aqueous Acid | Ambient Temperature | 2,6-Dibromo-4-nitroaniline | Not Specified | rsc.orgresearchgate.net |
| 4-Nitroaniline | Bromine, Tetrachloromethane | Stirred at 20°C for 1 hour | 2,6-Dibromo-4-nitroaniline | Not Specified | chemicalbook.com |
| p-Nitroaniline | Bromine, 60% Sulfuric Acid, Hydrogen Peroxide | 20-25°C | 2,6-Dibromo-4-nitroaniline | Purity: 99.32% | google.com |
The transformation of the primary amino group of 2,6-dibromoaniline into an isothiocyanate group (-N=C=S) is the critical final step. There are two predominant strategies for this conversion.
The first is a direct reaction with a thiocarbonyl transfer reagent, most notably thiophosgene (B130339) (CSCl₂). nih.govechemi.com The amine reacts with thiophosgene, typically in a two-phase system (e.g., chloroform (B151607) and a saturated sodium bicarbonate solution) or in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, to form the isothiocyanate. researchgate.net While effective, this method involves the highly toxic and volatile thiophosgene. google.com
The second, and more common, strategy involves the decomposition of an intermediate dithiocarbamate (B8719985) salt. nih.gov The primary amine is first reacted with carbon disulfide (CS₂) in the presence of a base (such as ammonia (B1221849) or triethylamine) to form a dithiocarbamate salt. cbijournal.comorgsyn.org This salt is then treated with a desulfurizing agent to eliminate a sulfur-containing species, yielding the isothiocyanate. nih.govnih.gov This two-step approach avoids the direct use of thiophosgene, although many of the desulfurizing agents have their own handling considerations. nih.gov
Classical Conversion Approaches to 2,6-Dibromophenyl Isothiocyanate
Classical methods for synthesizing the title compound primarily rely on the dithiocarbamate pathway, which is valued for its versatility.
The initial step in this classical route is the reaction of 2,6-dibromoaniline with carbon disulfide and a base. The resulting dithiocarbamate salt is often generated in situ and immediately subjected to desulfurization. nih.gov The success of this method, particularly for electron-deficient amines like 2,6-dibromoaniline, can be highly dependent on the choice of solvent and base. google.comnih.gov
A variety of reagents have been developed to effect the desulfurization of the dithiocarbamate intermediate. The choice of reagent can influence reaction conditions, yield, and purity of the final this compound.
Thiophosgene (CSCl₂) : While also used for direct conversion, thiophosgene can act as a desulfurizing agent for dithiocarbamate salts. The reaction proceeds smoothly and is effective for a range of aromatic amines. nih.gov
Lead Nitrate (Pb(NO₃)₂) : This is a classic reagent for this transformation. The dithiocarbamate salt solution is treated with an aqueous solution of lead nitrate, which results in the precipitation of lead sulfide (B99878) (PbS) and formation of the isothiocyanate. nih.govorgsyn.org The product is often isolated by steam distillation. orgsyn.org
Iodine (I₂) : An improved procedure utilizes molecular iodine in a biphasic water/ethyl acetate (B1210297) medium with sodium bicarbonate. This method is noted for being cost-effective and employing less toxic reagents compared to heavy metal salts. cbijournal.com
Triphosgene (B27547) (Bis(trichloromethyl) carbonate) : As a solid and safer alternative to gaseous phosgene, triphosgene is an effective desulfurizing agent. nih.gov It is often used in a one-pot process where the dithiocarbamate is generated in situ and then treated with triphosgene (or its solution in a solvent like CH₂Cl₂). nih.gov
Propylphosphonic Anhydride (T3P®) : T3P is a modern coupling and dehydrating agent that can also be applied to the synthesis of isothiocyanates from dithiocarbamates. It is known for its efficiency and for producing byproducts that are easily removed.
Carbon Tetrabromide (CBr₄) : In a one-pot, metal-free process, carbon tetrabromide has been used as a desulfurizing agent. The reaction proceeds under mild conditions and provides good to excellent yields of various isothiocyanates from amines and carbon disulfide. researchgate.net
The table below compares these classical desulfurization agents.
Table 2: Comparison of Classical Desulfurization Reagents
| Reagent | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|
| Thiophosgene | High efficiency, good yields | Highly toxic and volatile | nih.govgoogle.com |
| Lead Nitrate | Well-established, effective | Toxic heavy metal waste | nih.govorgsyn.org |
| Iodine | Less toxic, cost-effective, biphasic system | May require specific pH control | cbijournal.com |
| Triphosgene | Safer solid alternative to phosgene | Requires careful handling, generates acidic byproducts | nih.govnih.gov |
| Carbon Tetrabromide | Metal-free, mild conditions, one-pot | Ozone-depleting substance, potential for toxic byproducts | researchgate.net |
Dithiocarbamate Formation and Desulfurization Strategies
Contemporary and Sustainable Synthetic Protocols for this compound
One such method employs di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a desulfurizing agent in a one-pot reaction. kiku.dk The amine, carbon disulfide, and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) are reacted with Boc₂O. This approach is highly appealing because the byproducts are primarily volatile (CO₂, COS, tert-butanol), which simplifies purification to a simple evaporation step. cbijournal.comkiku.dk This method is chemoselective and proceeds rapidly, although deactivated arylamines may require longer reaction times. kiku.dk
Another innovative and sustainable approach involves the direct sulfurization of isocyanides using elemental sulfur. While this would require the synthesis of 2,6-dibromophenyl isocyanide as a starting material, the reaction itself is catalyzed by a small amount of an amine base (like DBU) and can be performed in green solvents at moderate temperatures (e.g., 40°C). rsc.org This method represents a significant shift from the traditional amine-plus-thiocarbonyl-reagent paradigm.
Furthermore, the development of one-pot protocols under aqueous conditions using reagents like cyanuric chloride (TCT) as the desulfurizing agent represents a move towards greener chemistry. nih.gov These methods involve the in situ generation of the dithiocarbamate salt in water, followed by treatment with the desulfurizing agent, offering a facile and scalable process for a wide range of isothiocyanates. nih.govresearchgate.net
Transition-Metal-Free Synthetic Routes
Transition-metal-free methods for the synthesis of aryl isothiocyanates are gaining prominence due to their cost-effectiveness and reduced environmental impact. A prevalent strategy involves the formation of a dithiocarbamate salt from the reaction of the primary amine with carbon disulfide, followed by a desulfurization step.
A common approach is the reaction of an aniline with carbon disulfide in the presence of a base to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. cbijournal.com Various reagents have been employed for this purpose, including:
Ethyl chloroformate : This reagent reacts with the dithiocarbamate salt, leading to the formation of the isothiocyanate. cbijournal.com
Di-tert-butyl dicarbonate (Boc₂O) : In the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), Boc₂O serves as an effective desulfurizing agent. A key advantage of this method is that the by-products are volatile, simplifying the purification process. cbijournal.com
Tosyl chloride : This reagent, in combination with triethylamine, can mediate the decomposition of the in situ generated dithiocarbamate salt to afford the corresponding isothiocyanate in good yields. organic-chemistry.org
Cyanuric chloride (TCT) : A one-pot protocol has been developed using TCT as a desulfurylation agent in an aqueous system, offering a facile and economical route to a wide range of isothiocyanates. beilstein-journals.org
Another notable transition-metal-free method is the direct C-H radical thiocyanation of anilines. This approach utilizes inexpensive and non-toxic reagents like ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) as the thiocyanato source and potassium persulfate (K₂S₂O₈) as an oxidant. researchgate.net
A distinct transition-metal-free synthesis involves the reaction of (1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide. This reaction proceeds via a polar cycloaddition mechanism to produce aryl isothiocyanates in high yields. rsc.org
Table 1: Comparison of Transition-Metal-Free Synthetic Routes for Aryl Isothiocyanates
| Method | Reagents | Key Features |
|---|---|---|
| Dithiocarbamate Decomposition | Amine, CS₂, Base, Desulfurizing Agent (e.g., Ethyl Chloroformate, Boc₂O, Tosyl Chloride, TCT) | Versatile two-step or one-pot process; choice of desulfurizing agent affects by-products and work-up. cbijournal.comorganic-chemistry.orgbeilstein-journals.org |
| Direct C-H Thiocyanation | Amine, NH₄SCN, K₂S₂O₈ | Radical mechanism; good for direct functionalization of the aromatic ring. researchgate.net |
| Arylaminide 1,3-Dipole Reaction | (1,2,3-benzotriazolium-1-yl)arylaminide, CS₂ | Utilizes a 1,3-dipolar cycloaddition; high yields. rsc.org |
Mechanochemical Synthesis Approaches
Mechanochemical methods, which utilize mechanical force to induce chemical reactions, offer a green and efficient alternative to traditional solvent-based syntheses. Ball milling is a common technique employed in this context.
One such approach for the synthesis of aryl isothiocyanates involves the mechanochemical reaction of anilines with carbon disulfide, promoted by potassium hydroxide, under ball milling conditions. This method avoids the use of harsh or toxic decomposition reagents. researchgate.net Unsymmetrical thioureas can also be synthesized in a one-pot manner by the in situ reaction of the generated isothiocyanate with another amine. researchgate.net
Furthermore, the thiocyanation of aryl compounds, including anilines, can be achieved via C-H functionalization using mechanochemistry. This solvent-free method employs ammonium persulfate and ammonium thiocyanate with silica (B1680970) as a grinding auxiliary, proceeding at room temperature with short reaction times. nih.govacs.org
Table 2: Mechanochemical Synthesis of Aryl Isothiocyanates
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Amine and CS₂ | Aniline, CS₂, KOH | Ball milling | Solvent-free, avoids toxic reagents. researchgate.net |
| C-H Thiocyanation | Aryl compound, (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | Ball milling, room temperature | Solvent-free, short reaction times, mild conditions. nih.govacs.org |
Electrochemical Synthesis Methods
Electrochemical synthesis provides a modern and sustainable approach to chemical transformations, often operating under mild conditions without the need for stoichiometric chemical oxidants or reductants.
A recently developed electrochemical method allows for the preparation of both aliphatic and aromatic isothiocyanates from the corresponding primary amines and carbon disulfide. gre.ac.ukorganic-chemistry.orgacs.org This practical and high-yielding method is typically performed in an undivided cell and is supporting-electrolyte-free. The process involves the in situ formation of a dithiocarbamate salt from the amine and carbon disulfide, followed by anodic desulfurization to yield the isothiocyanate. organic-chemistry.org For aromatic amines, the addition of an external base like 1,8-diazabicyclo[11.7.0]undec-7-ene (DBU) can be beneficial. gre.ac.uk
Table 3: Electrochemical Synthesis of Aryl Isothiocyanates
| Anode | Cathode | Solvent | Key Features |
|---|---|---|---|
| Carbon Graphite | Nickel | Dichloromethane | Supporting-electrolyte-free, mild conditions, high yields. gre.ac.ukorganic-chemistry.org |
Regioselectivity Considerations in Brominated Aryl Isothiocyanate Synthesis
The regioselectivity of the synthesis of brominated aryl isothiocyanates is a critical consideration, particularly when the starting material is an asymmetrically substituted bromoaniline. The directing effects of the substituents on the aromatic ring govern the position of the incoming isothiocyanate group or its precursor.
In the case of synthesizing this compound from 2,6-dibromoaniline, the starting material is symmetrical. Therefore, the transformation of the amino group to the isothiocyanate group leads to a single product.
However, if one were to start with an unsymmetrical bromoaniline, such as 2-bromoaniline (B46623) or 3-bromoaniline, the situation becomes more complex. The amino group is a strongly activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group.
For direct C-H thiocyanation reactions on a substituted aniline, the powerful ortho-, para-directing effect of the amino group would be the dominant factor. For instance, in the radical thiocyanation of anilines, the reaction is highly regioselective for the para-position. researchgate.net If the para-position is blocked, as in the case of 2,6-dibromoaniline, the reaction would be forced to occur at the available ortho or meta positions, guided by the combined electronic and steric effects of the substituents.
When the synthesis proceeds via the transformation of the amine group itself, the regiochemistry is predetermined by the structure of the starting aniline. The challenge then shifts to achieving a clean and high-yielding conversion without side reactions, such as the displacement of the bromine atoms, which is generally not favored under the conditions used for isothiocyanate synthesis.
Reactivity and Reaction Mechanisms of 2,6 Dibromophenyl Isothiocyanate
Fundamental Electrophilic and Nucleophilic Characteristics of the Isothiocyanate Moiety
The isothiocyanate functional group possesses dual reactivity, acting as both an electrophile and a nucleophile. researchgate.net The central carbon atom of the –N=C=S group is electron-deficient due to its bonds with the more electronegative nitrogen and sulfur atoms. This makes the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov This electrophilicity is a key feature of isothiocyanate chemistry, driving many of its characteristic reactions. nih.govarkat-usa.org
Conversely, the isothiocyanate group also exhibits nucleophilic character. researchgate.net The lone pairs of electrons on both the sulfur and nitrogen atoms allow them to act as nucleophilic centers. While nucleophilic attack by the nitrogen is possible, the sulfur atom is generally the more reactive nucleophilic site. This dual electrophilic and nucleophilic nature makes isothiocyanates versatile reagents in organic synthesis. researchgate.netarkat-usa.org
The general structure and reactivity of an aryl isothiocyanate are depicted below:

Figure 1. Reactive sites of the isothiocyanate moiety.
Nucleophilic Addition Reactions of 2,6-Dibromophenyl Isothiocyanate
The most common reactions involving this compound are nucleophilic additions to the electrophilic carbon of the isothiocyanate group. wikipedia.org These reactions are fundamental to the synthesis of a wide array of derivatives, particularly those containing a thiourea (B124793) or related substructure.
Nitrogen-containing compounds are among the most frequently used nucleophiles in reactions with isothiocyanates, leading to a variety of stable adducts and heterocyclic systems. arkat-usa.org
The reaction between an isothiocyanate and a primary or secondary amine is a classic and reliable method for the synthesis of substituted thioureas. nih.govorganic-chemistry.org In this reaction, the nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group. The resulting intermediate undergoes proton transfer to yield the stable thiourea product. This compound reacts with various amines and diamines following this general mechanism.
The reaction with a primary amine proceeds as follows:

Figure 2. General reaction of this compound with a primary amine.
With diamines, such as ortho-phenylenediamine, the reaction can proceed selectively to form mono-thioureas or, with a 1:2 ratio of diamine to isothiocyanate, can form bis-thioureas. nih.gov
Interactive Table 1: Representative Reactions with Amines and Diamines
| Nucleophile | Reagent | Product Structure | Product Name | Ref. |
|---|---|---|---|---|
| Aniline (B41778) | This compound | ![]() |
1-(2,6-Dibromophenyl)-3-phenylthiourea | nih.gov |
| Methylamine | This compound | ![]() |
1-(2,6-Dibromophenyl)-3-methylthiourea | nih.gov |
Hydrazines and their derivatives, such as acid hydrazides, are potent nucleophiles that readily react with isothiocyanates. irjmets.com The general method for synthesizing thiosemicarbazides involves the nucleophilic addition of a carbohydrazide (B1668358) to an isothiocyanate. irjmets.comresearchgate.net The reaction of this compound with hydrazine (B178648) hydrate (B1144303) would yield 4-(2,6-dibromophenyl)thiosemicarbazide.
Similarly, reaction with an acid hydrazide, such as 3-trifluoromethylbenzoic acid hydrazide, results in the formation of a 1-acyl-4-aryl-thiosemicarbazide derivative. nih.gov These reactions are typically carried out by refluxing the substrates in an alcohol solvent. nih.govmdpi.com The resulting thiosemicarbazide (B42300) adducts are valuable intermediates for the synthesis of various five-membered heterocycles like 1,2,4-triazoles and 1,3,4-thiadiazoles. researchgate.netrsc.org

Figure 3. Synthesis of a thiosemicarbazide derivative from this compound and an acid hydrazide.
Interactive Table 2: Representative Reactions with Hydrazines and Hydrazides
| Nucleophile | Reagent | Product Structure | Product Name | Ref. |
|---|---|---|---|---|
| Hydrazine Hydrate | This compound | ![]() |
4-(2,6-Dibromophenyl)thiosemicarbazide | reddit.com |
| 3-Trifluoromethylbenzoic acid hydrazide | This compound | ![]() |
1-(3-Trifluoromethylbenzoyl)-4-(2,6-dibromophenyl)thiosemicarbazide | nih.gov |
Amidines are another class of nitrogen-based nucleophiles that react with isothiocyanates. arkat-usa.org The reaction of an amidine with an aryl isothiocyanate typically leads to the formation of a substituted thiourea derivative, which can then undergo further reactions, such as cyclization, depending on the reaction conditions and the structure of the reactants. The initial step is the nucleophilic attack of one of the amidine nitrogen atoms on the electrophilic carbon of the isothiocyanate.
Beyond nitrogen-based compounds, this compound can also react with nucleophiles centered on other heteroatoms, such as oxygen and sulfur. researchgate.net
The reaction with alcohols or thiols involves the nucleophilic attack of the oxygen or sulfur atom on the isothiocyanate carbon. nih.gov This leads to the formation of O-alkyl/aryl thiocarbamates and dithiocarbamates, respectively. nih.gov These reactions often proceed via an isothiocyanate intermediate which is then attacked by the nucleophilic alcohol or thiol. nih.gov For instance, reactions with alcohols can yield N-aryl-O-alkyl carbamates. nih.gov Similarly, reactions with thiols, such as thiophenol, lead to the corresponding dithiocarbamate (B8719985) adducts. researchgate.net These reactions expand the synthetic utility of this compound for creating diverse molecular structures.
Interactive Table 3: Reactions with Heteroatom Nucleophiles
| Nucleophile | Reagent | Product Structure | Product Class | Ref. |
|---|---|---|---|---|
| Ethanol (Alcohol) | This compound | ![]() |
Thiocarbamate | nih.gov |
Reactions with Nitrogen-Based Nucleophiles
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are a cornerstone of heterocyclic synthesis, and isothiocyanates are valuable partners in these transformations due to the presence of the C=N and C=S double bonds. cbijournal.com The reactivity of this compound in such reactions is modulated by the substitution pattern of the aryl ring.
[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for the construction of five-membered heterocyclic rings. libretexts.org In the context of this compound, the isothiocyanate moiety can react with various 1,3-dipoles. A common class of 1,3-dipoles used in reactions with isothiocyanates are nitrile oxides. chemrxiv.orgacs.org
The reaction of an aryl isothiocyanate with a nitrile oxide typically proceeds via the attack of the oxygen atom of the nitrile oxide on the central carbon of the isothiocyanate. The presence of electron-withdrawing bromine atoms on the 2,6-dibromophenyl ring is expected to enhance the electrophilicity of the isothiocyanate carbon, potentially accelerating the initial step of the cycloaddition. The general mechanism involves the formation of a five-membered heterocyclic intermediate which can then undergo further transformations. While specific studies on this compound are not prevalent, the general reactivity pattern for aryl isothiocyanates suggests the formation of oxathiazole-type structures.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Aryl Isothiocyanate | Nitrile Oxide | Five-membered heterocycle | chemrxiv.orgacs.org |
| This compound | Generic 1,3-dipole | Expected five-membered heterocycle | Inferred |
Beyond [3+2] cycloadditions, isothiocyanates can participate in other cycloaddition pathways, such as [4+2] and [2+2] cycloadditions. In [4+2] cycloadditions, or Diels-Alder reactions, the isothiocyanate can act as a dienophile. The C=S bond is often the most reactive part of the isothiocyanate for this purpose. The electron-withdrawing nature of the 2,6-dibromophenyl group would likely increase the dienophilic character of the C=S bond in this compound.
[2+2] cycloadditions involving isothiocyanates are also known, particularly with ketenes or other electron-rich olefins. These reactions would lead to the formation of four-membered rings, such as thietane (B1214591) derivatives. The steric hindrance from the two ortho-bromine atoms on the phenyl ring of this compound might, however, disfavor the formation of sterically demanding transition states required for some cycloadditions.
Rearrangement Pathways of this compound Derivatives
While the this compound molecule itself is relatively stable, its derivatives, particularly those formed from initial addition reactions, can undergo various rearrangement pathways. For instance, adducts from cycloaddition reactions can be thermally or photochemically unstable and may rearrange to more stable isomeric structures.
A known rearrangement for isothiocyanates involves the acs.orgacs.org-sigmatropic rearrangement of their propargyl thiocyanate (B1210189) isomers. researchgate.net Although this is not a direct rearrangement of this compound, it highlights a potential reactive pathway for related structures. Derivatives of this compound, such as those formed by nucleophilic attack on the isothiocyanate carbon, can also lead to rearranged products. For example, the initial adduct with an amine will form a thiourea, which can then undergo further intramolecular cyclization and rearrangement, depending on the nature of the substituents.
Mechanistic Elucidation of Reactions Involving this compound
Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling product formation and optimizing reaction conditions. This involves studying proposed reaction pathways, transition states, and the role of catalysts.
For cycloaddition reactions, the mechanism can be either concerted or stepwise. In a concerted [3+2] cycloaddition, the two new sigma bonds are formed simultaneously. However, for many reactions involving isothiocyanates, a stepwise mechanism involving a zwitterionic intermediate is often proposed. acs.org In the case of this compound reacting with a nucleophilic species, the initial attack would form a tetrahedral intermediate. The stability of this intermediate and the energy of the subsequent transition states will determine the reaction outcome.
Computational studies on related systems, such as the reaction of phenyl isothiocyanate, have been used to model the transition states and intermediates. rsc.org These studies suggest that the geometry of the transition state is highly influenced by both electronic and steric factors. The bulky bromine atoms in the ortho positions of this compound would be expected to play a significant role in dictating the stereochemical outcome of addition reactions by influencing the approach of the reactant to the isothiocyanate group.
Catalysis can play a vital role in reactions involving aryl isothiocyanates, enhancing both reactivity and selectivity. For instance, Lewis acids can coordinate to the sulfur or nitrogen atom of the isothiocyanate group, increasing the electrophilicity of the central carbon and thus accelerating nucleophilic attack or cycloaddition.
Applications of 2,6 Dibromophenyl Isothiocyanate in Advanced Organic Synthesis
Synthesis of Sulfur-Containing Heterocyclic Scaffolds
2,6-Dibromophenyl isothiocyanate serves as a key precursor for a variety of sulfur-containing heterocycles. Its electrophilic isothiocyanate carbon readily reacts with nucleophiles, initiating cyclization cascades to form stable ring systems.
Derivatization to Thiourea (B124793) Analogues
The most fundamental reaction of this compound is its conversion to thiourea derivatives. This is typically achieved through the addition of primary or secondary amines to the isothiocyanate group. nih.govorganic-chemistry.org The resulting N-(2,6-dibromophenyl)-N'-substituted thioureas are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of more complex heterocyclic structures. ijacskros.com The reaction is generally high-yielding and proceeds under mild conditions. nih.gov
The general synthetic approach involves the reaction of an amine with an isothiocyanate. uobabylon.edu.iq For instance, various N,N'-disubstituted thioureas can be synthesized by reacting primary amines with carbamoyl-protected isothiocyanates, followed by reaction with the Burgess reagent. organic-chemistry.org Mechanochemical methods, such as ball milling, have also been employed for the efficient and solvent-free synthesis of thioureas. nih.gov
Table 1: Synthesis of Representative Thiourea Analogues
| Starting Amine | Reaction Conditions | Product | Yield (%) |
| Aniline (B41778) | Reflux in ethanol | N-phenyl-N'-(2,6-dibromophenyl)thiourea | Not Specified |
| Substituted Anilines | Ball milling | N-aryl-N'-(2,6-dibromophenyl)thioureas | ≥99 |
| Piperidine | Ball milling | 1-((2,6-dibromophenyl)carbamothioyl)piperidine | ≥99 |
Construction of Thiadiazole Ring Systems (e.g., 1,3,4-Thiadiazoles, 1,2,4-Thiadiazoles)
Thiadiazoles are an important class of sulfur- and nitrogen-containing heterocycles. This compound is a valuable synthon for accessing these scaffolds.
1,3,4-Thiadiazoles: The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles often proceeds through the cyclization of thiosemicarbazide (B42300) precursors. sbq.org.br In a typical sequence, this compound reacts with a hydrazide to form a 1,4-disubstituted thiosemicarbazide. nih.gov This intermediate can then be cyclized under acidic conditions, for example, using concentrated sulfuric acid, to yield the corresponding 1,3,4-thiadiazole (B1197879) derivative. sbq.org.brnih.gov Another method involves the reaction of thiosemicarbazide derivatives with aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. jocpr.com
1,2,4-Thiadiazoles: The construction of the 1,2,4-thiadiazole (B1232254) ring can be achieved through various synthetic strategies. One common method involves the oxidative cyclization of N-aryl-amidino-thioureas. Another approach is the iodine-mediated oxidative C-N and N-S bond formation from isothiocyanates. organic-chemistry.org This method provides a metal-free and environmentally friendly route to 3-amino-1,2,4-thiadiazoles. organic-chemistry.org Additionally, molecular iodine can catalyze the oxidative cyclization of 2-aminopyridine (B139424) or amidine with an isothiocyanate to form 5-imino-1,2,4-thiadiazole derivatives. organic-chemistry.org
Table 2: Synthesis of Thiadiazole Derivatives
| Heterocycle Type | Key Intermediate | Cyclization Reagent/Conditions |
| 1,3,4-Thiadiazole | 1-(2,6-Dibromophenyl)-4-acylthiosemicarbazide | Concentrated H2SO4 |
| 1,2,4-Thiadiazole | N-(2,6-Dibromophenyl)-amidino-thiourea | Oxidizing agent (e.g., I2) |
This table represents generalized synthetic routes.
Formation of Thiazole (B1198619) Derivatives
Thiazole rings can be constructed using this compound through multi-step sequences. A common strategy involves the initial formation of a thiourea derivative, which then undergoes cyclization with a suitable partner. For example, the Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone. youtube.com In this context, the thiourea derived from this compound can act as the thioamide component. The reaction proceeds by the nucleophilic attack of the sulfur atom on the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. youtube.comnih.gov
Novel thiazole derivatives have been synthesized using 1,3-dipolar cycloaddition reactions, which could be a potential route starting from precursors derived from this compound. nih.gov
Other Sulfur Heterocycle Formations
The reactivity of this compound extends to the synthesis of other sulfur-containing heterocycles. For instance, isothiocyanates are known to react with elemental sulfur and various coupling partners to form different heterocyclic systems. nih.gov While specific examples involving this compound are not detailed in the provided results, the general reactivity patterns of isothiocyanates suggest its potential in synthesizing a broader range of sulfur heterocycles. organic-chemistry.orgresearchgate.netresearchgate.net
Synthesis of Nitrogen-Containing Heterocyclic Architectures
Beyond sulfur heterocycles, this compound is a valuable precursor for nitrogen-rich heterocyclic systems, most notably triazoles.
Synthesis of Triazole Derivatives (e.g., 1,2,4-Triazoles)
The synthesis of 1,2,4-triazole (B32235) derivatives from this compound typically begins with the formation of a thiosemicarbazide intermediate. This is achieved by reacting the isothiocyanate with a hydrazine (B178648) derivative. nih.gov The resulting thiosemicarbazide can then undergo cyclization to form the 1,2,4-triazole ring. This cyclization is often promoted by a base, such as sodium hydroxide, which facilitates the intramolecular nucleophilic attack and subsequent elimination of hydrogen sulfide (B99878). nih.govnih.gov
Various methods exist for the synthesis of 1,2,4-triazoles, including microwave-assisted catalyst-free reactions of hydrazines with formamide, and copper-catalyzed oxidative coupling reactions. organic-chemistry.org The thiosemicarbazide pathway remains a robust and widely used method for preparing 4,5-disubstituted-1,2,4-triazole-3-thiones. nih.govzsmu.edu.ua
Table 3: Synthesis of 1,2,4-Triazole Derivatives
| Starting Material | Key Intermediate | Cyclization Conditions | Product |
| This compound, Hydrazine derivative | 1-(2,6-Dibromophenyl)thiosemicarbazide | Basic (e.g., NaOH), Reflux | 4-(2,6-Dibromophenyl)-5-substituted-1,2,4-triazole-3-thione |
This table outlines a general synthetic pathway.
Formation of Oxadiazole Systems (e.g., 1,3,4-Oxadiazoles, 2-Imino-1,3,4-Oxadiazolines)
The isothiocyanate moiety is a key precursor for the synthesis of various five-membered heterocycles, including oxadiazoles. The synthesis of 2-imino-1,3,4-oxadiazolines, in particular, has been achieved through the reaction of isothiocyanates with acylhydrazides. nih.govacs.org An efficient method involves an aerobic oxidative annulation, where acylhydrazides and isothiocyanates react in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and molecular oxygen to produce a range of 2-imino-1,3,4-oxadiazolines in good to high yields. nih.govacs.org This method is notable for its broad substrate scope and scalability. acs.org
Another approach to 1,3,4-oxadiazole (B1194373) derivatives involves the cyclodesulfurization of thiosemicarbazides, which are themselves formed from the reaction of hydrazides and isothiocyanates. luxembourg-bio.com Reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) have been effectively used to promote this cyclization under mild conditions. luxembourg-bio.com The general pathway involves the initial formation of a 1-aroyl-4-arylthiosemicarbazide intermediate, which then undergoes cyclization to the desired oxadiazole. mdpi.comjchemrev.com
Table 1: Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates
| Acylhydrazide | Isothiocyanate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzohydrazide | Phenyl isothiocyanate | DMAP, O2, Toluene, 80 °C | 3,5-Diphenyl-N-phenyl-1,3,4-oxadiazol-2(3H)-imine | 92% | nih.gov |
| 4-Methylbenzohydrazide | Phenyl isothiocyanate | DMAP, O2, Toluene, 80 °C | 5-(p-Tolyl)-N,3-diphenyl-1,3,4-oxadiazol-2(3H)-imine | 85% | nih.gov |
Construction of Imidazole (B134444) Ring Systems
The isothiocyanate functionality serves as a versatile entry point for the synthesis of imidazole derivatives. While direct examples involving this compound are specific, the general reactivity pattern of isothiocyanates is well-established for constructing this heterocyclic core. researchgate.nettue.nl Acyl isothiocyanates, a related class of compounds, react with various nitrogen-containing nucleophiles, such as 1,2-diamines, which can lead to the formation of imidazole rings through cyclization of the intermediate thiourea. arkat-usa.org The reaction typically involves the initial addition of the amine to the isothiocyanate, followed by an intramolecular cyclization and elimination of a small molecule like hydrogen sulfide.
Synthesis of Tetrazole Derivatives
The synthesis of tetrazole derivatives from isothiocyanates is a well-documented transformation. The most common method involves the reaction of an isothiocyanate with an azide (B81097) source, typically sodium azide or trimethylsilyl (B98337) azide. acs.orgnih.gov This reaction is a type of [3+2] cycloaddition. For instance, N-substituted 2-isocyanoacetamides have been successfully converted to 1-substituted-1H-tetrazoles using trimethylsilyl azide in methanol (B129727) with a water co-solvent. acs.org The resulting tetrazole ring is a key structural motif in medicinal chemistry, often used as a bioisostere for a carboxylic acid group due to its similar pKa and planar structure. acs.orgnih.gov Synthesizing these derivatives often provides compounds with significant biological activity. nih.govresearchgate.net
Table 2: General Synthesis of 5-Substituted-1H-tetrazoles
| Starting Material | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Organic Nitrile | NaN3, ZnCl2 | Water, Reflux | 5-Substituted-1H-tetrazole | nih.gov |
| Isocyanide | Trimethylsilyl azide, HCl (cat.) | Methanol, 60 °C | 1,5-Disubstituted-tetrazole | nih.gov |
Other Nitrogen Heterocycle Formations
The reactivity of this compound extends to the formation of a variety of other nitrogen-containing heterocycles. rsc.orgnih.govclockss.org Isothiocyanates are key intermediates in the divergent synthesis of N-heterocycles. rsc.org For example, reactions with hydrazides can lead to 2-imino-1,3,4-thiadiazoles through a sequential oxidation and phosphine-mediated annulation. organic-chemistry.org Furthermore, reactions of isothiocyanates with compounds containing both a nucleophilic group and a leaving group can lead to various heterocyclic systems. The specific products formed depend on the nature of the reaction partner and the conditions employed. arkat-usa.orgwiley.com
Diversification and Functionalization of this compound Derivatives
A key advantage of using this compound in synthesis is the potential for post-synthesis modification of the resulting products. The two bromine atoms on the phenyl ring are handles for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of various substituents at the 2- and 6-positions of the phenyl ring after the initial heterocycle has been formed. This strategy enables the creation of large libraries of compounds from a common intermediate, which is highly valuable in drug discovery and materials science. For example, a bifunctional chelator with an isothiocyanate group was synthesized for radiopharmaceutical applications, where the isothiocyanate allows for coupling to biomolecules. nih.gov
Multi-component Reaction Strategies with this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all reactants, are a powerful tool in modern organic synthesis. mdpi.com Isothiocyanates are excellent substrates for MCRs due to their electrophilicity. For example, isothiocyanates can participate in MCRs with alkyl bromides, 1,3-dicarbonyl compounds, and secondary amines to generate highly substituted thiophene (B33073) derivatives under microwave irradiation. eurekaselect.com The use of this compound in such reactions would directly install the dibromophenyl moiety into the complex product, which could then be further diversified using the strategies mentioned in section 4.3. This approach offers a highly efficient route to complex and diverse molecular scaffolds. nih.gov
Late-Stage Functionalization Potential in Complex Molecular Architectures
Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This is a highly desirable strategy as it allows for the rapid generation of analogues of a lead compound without having to re-synthesize the entire molecule. The 2,6-dibromophenyl group is an excellent platform for late-stage functionalization. Once a complex molecular architecture containing the 2,6-dibromophenyl moiety has been assembled, the bromine atoms can be selectively transformed using modern cross-coupling methodologies. This allows for the precise tuning of the steric and electronic properties of the molecule, which can have a profound impact on its biological activity or material properties. For instance, 2-iodoisatogens have been demonstrated as versatile intermediates for the late-stage elaboration of the C-I bond to furnish a range of heterocyclic products. nih.gov
Computational Chemistry and Theoretical Studies on 2,6 Dibromophenyl Isothiocyanate
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical investigations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. core.ac.ukresearchgate.net It is a widely used approach for calculating properties such as optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netsemanticscholar.org In the context of isothiocyanates, DFT has been employed to study their antioxidant activity by calculating thermodynamic parameters like bond dissociation enthalpy (BDE), vertical ionization energy (IE), and vertical electron affinity (EA). core.ac.ukresearchgate.net For substituted phenylisothiocyanates, DFT calculations have been used to correlate molecular structure with experimental outcomes, such as in the study of corrosion inhibitors.
While specific DFT studies on 2,6-dibromophenyl isothiocyanate are not extensively documented, it is expected that the bromine atoms at the ortho positions and the isothiocyanate group would significantly influence the electronic distribution. The electron-withdrawing nature of the bromine atoms would likely impact the electrophilicity of the isothiocyanate carbon and the aromatic ring. DFT calculations would be instrumental in quantifying these effects, providing optimized bond lengths, bond angles, and Mulliken charge distributions. researchgate.netnih.gov
Table 1: Representative Applications of DFT in the Study of Isothiocyanates and Related Compounds
| Studied Compound/System | DFT Functional/Basis Set | Investigated Properties | Reference |
| Isothiocyanates from Broccoli | B3LYP/6-311++G(3df,3p)//B3LYP/6-311G(d,p) | Antioxidant activity (BDE, IE, EA) | core.ac.ukresearchgate.net |
| 2,5-bisarylthiophenes | B3LYP/6-31G(d, p) | Geometric parameters, FMOs, MEPs | semanticscholar.org |
| 2,6-dichloro-4-fluoro phenol | DFT/B3LYP and HF with 6-311+G(d,p) | Molecular geometry, HOMO-LUMO analysis, Mulliken charge distribution | researchgate.netnih.gov |
| Pyridine derivatives | DFT/B3LYP/6–31G(d,p) | Molecular structure optimization | nih.gov |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. core.ac.uk
For this compound, the HOMO is expected to be localized on the isothiocyanate group and the phenyl ring, while the LUMO would likely be distributed over the aromatic system and the N=C=S moiety. The precise energies and spatial distributions of these orbitals, which can be calculated using methods like DFT, would reveal the most probable sites for nucleophilic and electrophilic attack. In related isothiocyanate compounds, FMO analysis has been used to explain their reactivity in various chemical transformations. researchgate.net
Table 2: Key Concepts of Frontier Molecular Orbital (FMO) Theory
| Orbital | Description | Chemical Property Indicated |
| HOMO | Highest Occupied Molecular Orbital | Nucleophilicity (electron-donating ability) |
| LUMO | Lowest Unoccupied Molecular Orbital | Electrophilicity (electron-accepting ability) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability |
Computational Prediction of Reactivity and Selectivity in Reactions of this compound
Computational methods can predict the reactivity and selectivity of chemical reactions. For this compound, this would involve modeling its reactions with various nucleophiles or in different reaction conditions. The reactivity of substituted 2-bromophenyl isothiocyanate has been explored, demonstrating its utility in the synthesis of heterocyclic compounds. researchgate.netresearchgate.net Theoretical calculations could be employed to understand the factors governing the regioselectivity and stereoselectivity of such reactions.
Global reactivity descriptors, derived from conceptual DFT, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), can be calculated to provide a quantitative measure of a molecule's reactivity. core.ac.uk For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack. These parameters could be used to compare the reactivity of this compound with other related compounds.
Theoretical Elucidation of Reaction Mechanisms
Theoretical chemistry provides a powerful lens through which to examine the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states.
The geometry of transition states and intermediates provides crucial information about the mechanism of a reaction. Computational modeling can determine the three-dimensional structures of these transient species, which are often impossible to observe experimentally. For example, in the addition of a nucleophile to the isothiocyanate group of this compound, theoretical calculations could reveal the precise geometry of the tetrahedral intermediate and the subsequent transition state leading to the final product. A proposed mechanism for the formation of aminoalkylidene rhodanine (B49660) from the reaction of alkylidene rhodanines with isothiocyanates involves several intermediates and transition states that could be elucidated through computational analysis. acs.org
Molecular Dynamics Simulations for Conformational and Reaction Dynamics
Molecular dynamics simulations are powerful computational tools used to model the dynamic behavior of molecules over time. nih.gov These simulations can provide valuable insights into the conformational flexibility of a molecule, such as the rotation around single bonds and the resulting changes in its three-dimensional structure. For a molecule like this compound, MD simulations could elucidate the preferred orientations of the isothiocyanate group relative to the phenyl ring and the impact of the two bulky bromine atoms on its conformational landscape.
Furthermore, MD simulations can be employed to study reaction dynamics, for instance, by simulating the interaction of this compound with a biological target or a reaction partner. nih.gov This could reveal the energetic barriers for different reaction pathways and the structure of transition states.
Although direct studies are lacking for this compound, related research on other halogenated aromatic compounds provides a framework for the types of analyses that could be performed. For example, MD simulations have been used to investigate the influence of halogen substitution patterns on the reactivity and binding affinity of similar molecules. Such studies often involve calculating interaction energies, analyzing hydrogen bonding patterns, and determining the solvent's effect on molecular conformation and reactivity.
Given the absence of specific research data, no data tables on the conformational and reaction dynamics of this compound can be presented at this time. Future computational studies employing molecular dynamics simulations would be necessary to generate such detailed findings.
Future Research Directions and Emerging Challenges in 2,6 Dibromophenyl Isothiocyanate Chemistry
Development of Novel and Highly Efficient Synthetic Methods
The traditional synthesis of isothiocyanates often involves hazardous reagents such as thiophosgene (B130339) or carbon disulfide. nih.govrsc.org A primary challenge in the chemistry of 2,6-dibromophenyl isothiocyanate is the development of safer and more efficient synthetic routes. Future research will likely focus on methodologies that avoid these toxic substances.
Promising alternatives include:
Sulfurization of Isocyanides: The use of elemental sulfur for the sulfurization of isocyanides presents a more environmentally benign approach. mdpi.comdigitellinc.com Research into optimizing catalysts and reaction conditions for the conversion of 2,6-dibromophenyl isocyanide to the corresponding isothiocyanate could yield significant improvements in sustainability.
Decomposition of Dithiocarbamate (B8719985) Salts: In situ generation and subsequent desulfurization of dithiocarbamate salts, derived from 2,6-dibromoaniline (B42060) and carbon disulfide, is another viable pathway. organic-chemistry.orgnih.gov The development of milder and more efficient desulfurizing agents is a key area for investigation.
Alternative Thiocarbonyl Transfer Reagents: The exploration of novel thiocarbonyl transfer reagents that are less toxic than thiophosgene is a critical research direction. mdpi.com Reagents like thiocarbonyl-diimidazole or dipyridin-2-yloxymethanethione could be investigated for their efficacy in the synthesis of this compound. mdpi.com
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Challenges for this compound |
|---|---|---|---|---|
| Traditional Method | 2,6-Dibromoaniline | Thiophosgene, Base | Well-established | High toxicity of thiophosgene |
| Dithiocarbamate Decomposition | 2,6-Dibromoaniline, Carbon Disulfide | Base, Desulfurizing Agent (e.g., TsCl, T3P®) | Avoids thiophosgene | Requires stoichiometric, often harsh, desulfurizing agents |
| Isocyanide Sulfuration | 2,6-Dibromophenyl isocyanide | Elemental Sulfur, Catalyst (e.g., DBU) | Atom-economical, sustainable sulfur source | Potential for catalyst poisoning, optimization of reaction conditions |
| Replacement Reaction | 2,6-Dibromoaniline | Phenyl isothiocyanate | Low toxicity, mild conditions | Limited to specific amine substrates |
Exploration of Unprecedented Reactivity Patterns
The isothiocyanate functional group is known for its versatile reactivity, readily engaging with nucleophiles and participating in cycloaddition reactions. mdpi.com The presence of two bromine atoms on the phenyl ring of this compound is expected to significantly influence its reactivity through steric hindrance and electronic effects.
Future research should aim to:
Investigate Nucleophilic Additions: Systematically study the reactions of this compound with a wide range of nucleophiles to understand how the dibromo substitution impacts reaction rates and product distributions. This could lead to the synthesis of novel thioureas, thiocarbamates, and other sulfur-containing compounds.
Explore Cycloaddition Reactions: Examine the participation of this compound in [2+2], [2+3], and [4+2] cycloaddition reactions to construct diverse heterocyclic scaffolds. The electronic nature of the substituted ring may open up new avenues for cycloaddition chemistry.
Harness Steric Effects: Utilize the steric bulk of the two bromine atoms to control the regioselectivity and stereoselectivity of reactions, potentially leading to the synthesis of complex molecules with high degrees of stereochemical control.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govnih.govmdpi.com The application of flow chemistry to the synthesis and subsequent reactions of this compound is a promising area for future research.
Key research directions include:
Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for the on-demand generation of this reagent, minimizing the need for storage of a potentially hazardous compound. nih.govcam.ac.uk
Telescoped Reactions: Integrating the synthesis of this compound with subsequent reactions in a continuous flow setup would enable the rapid construction of molecular libraries without the need for intermediate purification steps.
Automated Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions and optimize the synthesis and reactivity of this compound.
Sustainable Chemistry Principles in Isothiocyanate Synthesis
The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of more sustainable synthetic methods.
This can be achieved by:
Utilizing Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives, such as water, ionic liquids, or bio-derived solvents like Cyrene™ or γ-butyrolactone. nih.govrsc.orgrsc.org
Employing Catalytic Methods: Developing catalytic methods for the synthesis of this compound to reduce waste and improve atom economy. nih.gov For instance, using catalytic amounts of an amine base like DBU for the sulfurization of isocyanides. nih.govrsc.org
Waste Minimization: Designing synthetic routes that minimize the generation of waste products and allow for the recycling of reagents and catalysts. rsc.org
Advanced Computational Design for Targeted Synthesis and Reactivity
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. Density Functional Theory (DFT) and other computational methods can be applied to the study of this compound to guide experimental work.
Future research in this area should focus on:
Q & A
Q. What are the optimal synthetic conditions for preparing 2,6-dibromophenyl isothiocyanate from precursor compounds?
The synthesis of aryl isothiocyanates typically involves treating amines with thiophosgene (CSCl₂) or its derivatives under controlled conditions. For brominated analogs like this compound, a common route starts with 2,6-dibromoaniline. Reacting this amine with thiophosgene in anhydrous dichloromethane (DCM) at 0–5°C under inert atmosphere minimizes side reactions (e.g., hydrolysis). The reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved via recrystallization from hexane/ethyl acetate mixtures. Yield optimization requires strict control of stoichiometry (1:1.2 amine-to-thiophosgene ratio) and reaction time (2–4 hours) .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the absence of residual amine (e.g., δ ~5 ppm for NCS group in ¹³C NMR).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% typical for research-grade material).
- Melting Point (mp) : Compare observed mp (e.g., 38–42°C for the dichloro analog ) with literature values to detect impurities.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Confirm the isothiocyanate (-NCS) stretch at ~2050–2100 cm⁻¹.
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile isothiocyanate vapors.
- Storage : Store at 2–8°C in airtight, amber-glass containers to prevent moisture absorption and degradation.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its reactivity in nucleophilic substitutions?
The 2,6-dibromo substituents create a sterically hindered environment, reducing accessibility to the electrophilic -NCS group. Electron-withdrawing bromine atoms enhance the electrophilicity of the isothiocyanate moiety, favoring reactions with strong nucleophiles (e.g., amines, thiols). Kinetic studies in polar aprotic solvents (e.g., DMF or acetonitrile) at 25–50°C reveal second-order reaction kinetics, with rate constants dependent on nucleophile strength (e.g., primary amines > secondary amines) .
Q. What strategies mitigate bromine displacement during functionalization of this compound?
- Solvent Selection : Use non-nucleophilic solvents (e.g., DCM, THF) to minimize bromide abstraction.
- Temperature Control : Conduct reactions at ≤0°C to suppress undesired SNAr (nucleophilic aromatic substitution).
- Catalysis : Lewis acids (e.g., ZnCl₂) stabilize intermediates, reducing bromide loss.
- Protecting Groups : Temporarily mask reactive sites (e.g., silylation of -NCS) during multi-step syntheses .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >150°C for onset).
- Accelerated Degradation Studies : Expose samples to 40°C/75% relative humidity for 4 weeks, monitoring degradation via HPLC.
- Spectroscopic Stability Indicators : Track -NCS group integrity via FT-IR and NMR over time.
Stability is maximized in anhydrous, oxygen-free environments .
Q. What role does this compound play in synthesizing bioactive thiourea derivatives?
The compound reacts with amines to form thioureas, which are precursors to antimicrobial and anticancer agents. For example, coupling with 2-aminoimidazoles yields derivatives with IC₅₀ values <10 µM against breast cancer cell lines (MCF-7). Reaction optimization involves microwave-assisted synthesis (100°C, 30 minutes) to enhance yield and purity .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported reactivity of this compound across studies?
- Contextual Analysis : Compare solvent systems, catalysts, and temperature regimes. For instance, conflicting yields may arise from varying thiophosgene purity or moisture levels.
- Reproducibility Tests : Replicate key experiments (e.g., thiourea synthesis) using standardized protocols.
- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of bromine substituents, clarifying experimental anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
